BENGHE Foundational & Exploratory

Check Availability & Pricing

LML134 Preclinical Data Package: A Technical
Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for LML134, a novel
histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep
disorders. The information is compiled from publicly available scientific literature and clinical
trial information.

Executive Summary

LML134 is a potent and selective H3R inverse agonist designed with a unique kinetic profile.
Preclinical data demonstrate that LML134 rapidly penetrates the brain, achieves high receptor
occupancy, and then disengages from its target quickly. This "fast-on/fast-off" profile is intended
to promote wakefulness without the common side effect of insomnia seen in previous H3R
inverse agonists.[1][2][3][4] The following sections detail the pharmacodynamic,
pharmacokinetic, and selectivity data, along with the experimental protocols used to generate
this information.

Mechanism of Action: H3R Inverse Agonism

LML134 acts as an inverse agonist at the histamine H3 receptor. H3 receptors are primarily
located on presynaptic histaminergic neurons in the tuberomammillary nucleus (TMN) of the
brain and act as autoreceptors to inhibit histamine synthesis and release.[5] By blocking the
constitutive activity of these receptors, LML134 increases the firing rate of histaminergic
neurons, leading to enhanced histamine release in the cortex and other arousal centers. This
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elevated histamine then activates postsynaptic H1 receptors, promoting a state of wakefulness.

[3][5]

The key therapeutic hypothesis for LML134 is that its rapid disengagement from the H3R will
provide a sufficient wake-promoting effect during the day, while allowing for normal sleep
patterns at night, thus avoiding mechanism-related insomnia.[2][3][4]
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Caption: LML134 Mechanism of Action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for LML134.

Pharmacodynamics
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Parameter Species/Assay Value Reference

hH3R Binding Affinity

Binding Assa 12 nM 1
(Ki) g y [1]
hH3R Functional
o ) CAMP Assay 0.3nM [1]
Activity (Ki)
Receptor Occupancy
Rat 0.22 mg/kg [5]

(EDS0)

Pharmacokinetics (Rat Model)

Parameter Route Value Reference

Time to Max
) Oral 0.5 hours [1]
Concentration (Tmax)

Fraction Absorbed

Oral 44% [1]
(Fa)

Terminal Half-life (t¥2) Intravenous (1V) 0.44 hours [1]

| in Bindi

Species Fraction Unbound (Fu) Reference
Rat 39.0% [1]
Dog 57.6% [1]
Human 33.6% [1]

Selectivity Profile

LML134 demonstrated high selectivity for the H3 receptor. In a comprehensive screening
panel, it showed no significant activity at 137 other targets, including the histamine H1, H2, and
H4 receptors, as well as the hERG channel, which is critical for cardiac safety assessment.[1]

Experimental Protocols
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This section outlines the methodologies for key preclinical assessments.

In Vitro Binding and Functional Assays

o Objective: To determine the binding affinity and functional potency of LML134 at the human
H3 receptor.

e Protocol Summary:

o Binding Assay (Ki): Radioligand binding assays were performed using membranes from
cells expressing the human H3 receptor. The affinity (Ki) was determined by measuring
the displacement of a specific radioligand by increasing concentrations of LML134.

o cAMP Functional Assay (Ki): A functional assay was used to measure the inverse agonist
activity. This likely involved a cell-based system measuring the modulation of cyclic
adenosine monophosphate (cCAMP) levels following receptor activation. The potency of
LML134 as an inverse agonist was quantified.[1]

In Vivo Pharmacokinetic Studies

o Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)
properties of LML134 in an animal model.

¢ Protocol Summary (Rat Model):

o Dosing: Sprague-Dawley rats were administered LML134 via oral (PO) and intravenous
(IV) routes.[2]

o Sample Collection: Blood samples were collected at serial time points post-dosing.

o Analysis: Plasma concentrations of LML134 were quantified using an appropriate
bioanalytical method (e.g., LC-MS/MS).

o Parameter Calculation: Pharmacokinetic parameters including Tmax, half-life, and fraction
absorbed were calculated from the plasma concentration-time profiles.[1]

Brain Receptor Occupancy Study
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e Objective: To measure the extent and duration of LML134 binding to H3 receptors in the
living brain.

e Protocol Summary (Human Study):

o Study Design: An open-label, adaptive design study was conducted in healthy male
volunteers.[6]

o Imaging Agent: Positron Emission Tomography (PET) was used with the specific H3R
radioligand [11C]MK-8278.[6]

o Procedure: Participants received a single oral dose of LML134. PET scans were
conducted to visualize and quantify the displacement of the radioligand from brain H3
receptors, thereby determining receptor occupancy at different dose levels.[6]
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Caption: High-level preclinical to clinical workflow for LML134.
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Conclusion

The preclinical data package for LML134 supports its development as a differentiated H3R
inverse agonist. Its potency, selectivity, and, most notably, its rapid pharmacokinetic and
pharmacodynamic profile, are consistent with its target therapeutic profile of promoting
wakefulness while minimizing the risk of insomnia.[1][2][4] These findings provided a strong
rationale for advancing LML134 into clinical trials to assess its safety and efficacy in patients
with excessive sleep disorders, such as shift work disorder.[1][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. | BioWorld [bioworld.com]

2. The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical
Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. researchgate.net [researchgate.net]

e 4. The discovery of LML134, a histamine H3 receptor inverse agonist for the clinical
treatment of excessive sleep disorders - OAK Open Access Archive [oak.novartis.com]

e 5. researchgate.net [researchgate.net]

e 6. hra.nhs.uk [hra.nhs.uk]

e 7. novctrd.com [novctrd.com]

¢ 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

¢ To cite this document: BenchChem. [LML134 Preclinical Data Package: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2814439#Iml134-preclinical-data-package]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.bioworld.com/articles/673318-h3r-inverse-agonist-lml-134-demonstrates-rapid-brain-penetration-and-fast-kinetic-profile?v=preview
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://oak.novartis.com/38280/
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.bioworld.com/articles/673318-h3r-inverse-agonist-lml-134-demonstrates-rapid-brain-penetration-and-fast-kinetic-profile?v=preview
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://cdn.clinicaltrials.gov/large-docs/86/NCT03141086/Prot_000.pdf
https://www.benchchem.com/product/b2814439?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/673318-h3r-inverse-agonist-lml-134-demonstrates-rapid-brain-penetration-and-fast-kinetic-profile?v=preview
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://pubmed.ncbi.nlm.nih.gov/30957954/
https://www.researchgate.net/publication/334228460_Front_Cover_The_Discovery_of_LML134_a_Histamine_H3_Receptor_Inverse_Agonist_for_the_Clinical_Treatment_of_Excessive_Sleep_Disorders_ChemMedChem_132019
https://oak.novartis.com/38280/
https://oak.novartis.com/38280/
https://www.researchgate.net/figure/Wakefulness-control-in-the-healthy-brain-HA-histamine-H1R-histamine-receptor-type1_fig1_332272672
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://cdn.clinicaltrials.gov/large-docs/86/NCT03141086/Prot_000.pdf
https://www.benchchem.com/product/b2814439#lml134-preclinical-data-package
https://www.benchchem.com/product/b2814439#lml134-preclinical-data-package
https://www.benchchem.com/product/b2814439#lml134-preclinical-data-package
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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